1-Chloro-4-ethoxy-2,5-difluorobenzene
Description
1-Chloro-4-ethoxy-2,5-difluorobenzene (CAS RN: 1805225-21-1) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl), ethoxy (OCH₂CH₃), and fluorine (F) groups at the 1-, 4-, and 2,5-positions, respectively. This substitution pattern creates a unique electronic and steric profile, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and advanced materials. The ethoxy group enhances solubility in polar solvents, while the electron-withdrawing halogens (Cl and F) modulate reactivity in electrophilic substitution or cross-coupling reactions . Its molecular weight is 208.59 g/mol, and it is commercially available at 95% purity .
Properties
IUPAC Name |
1-chloro-4-ethoxy-2,5-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGWGPDRBHWIOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-4-ethoxy-2,5-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1-chloro-2,5-difluorobenzene with ethyl alcohol in the presence of a catalyst under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Chloro-4-ethoxy-2,5-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where the ethoxy or chlorine groups can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-ethoxy-2,5-difluorobenzene is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-ethoxy-2,5-difluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing groups like chlorine and fluorine makes the benzene ring more susceptible to nucleophilic attack, facilitating various chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituent types, positions, and applications.
Positional Isomers and Halogen Variants
Key Findings :
- Ethoxy Group Impact: Ethoxy-substituted analogs exhibit higher solubility in organic solvents than non-alkoxy variants (e.g., 3,5-Difluorochlorobenzene) .
Key Findings :
- Electron-withdrawing groups (EWGs) like trifluoromethylsulfonyl amide in Li2-DF-PDFSA enhance redox potentials (>4 V), whereas ethoxy groups in the target compound may reduce electrochemical stability due to electron-donating effects .
Reactivity in Cross-Coupling Reactions
1-Bromo-2,4-difluorobenzene (CAS RN: 461-96-1) and 1-iodo-2,5-difluorobenzene are used in Sonogashira or Suzuki couplings. Compared to the target compound:
- Bromine vs. Chlorine : Bromine’s higher leaving-group ability accelerates cross-coupling reactions compared to chloro analogs .
- Ethoxy Group: The ethoxy substituent in 1-Chloro-4-ethoxy-2,5-difluorobenzene may coordinate with catalysts (e.g., Pd), altering reaction pathways compared to non-alkoxy halobenzenes .
Physicochemical Properties
| Compound Name | Boiling Point (°C) | Density (g/cm³) | LogP (Predicted) |
|---|---|---|---|
| 1-Bromo-3,5-difluorobenzene | 140 | 1.686 | 2.8 |
| This compound | N/A | N/A | 3.1 |
| 4-Chloro-1-ethoxy-2-fluorobenzene | N/A | N/A | 2.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
